molecular formula C6H4ClF3N2 B1506061 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine CAS No. 944901-47-7

4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B1506061
CAS RN: 944901-47-7
M. Wt: 196.56 g/mol
InChI Key: FKYOOPNTSUPIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative. It has a molecular weight of 182.53 . It is a valuable synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been a significant advancement .


Molecular Structure Analysis

The molecular formula of 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine is C5H2ClF3N2 . The InChI key is FZRBTBCCMVNZBD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been a significant advancement .


Physical And Chemical Properties Analysis

4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C . It has a boiling point of 60 °C at 10 mmHg .

Future Directions

The future directions for 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine and similar compounds seem promising. The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This trend is expected to continue, enriching the community towards further improvements in the field of trifluoromethylation reactions . This, in turn, could improve the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

4-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-2-4-1-5(6(8,9)10)12-3-11-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYOOPNTSUPIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717056
Record name 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine

CAS RN

944901-47-7
Record name 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.